(5E)-5-[(2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5E)-5-[(2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound with a unique structure that includes a thiazolidinone ring, a bromo-phenylpropene moiety, and a prop-2-en-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[(2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of appropriate thiazolidinone derivatives with bromo-phenylpropene under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are commonly used. The reaction temperature is usually maintained between 60-80°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. The use of automated reactors and precise control over reaction parameters can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-[(2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced thiazolidinone derivatives.
Substitution: Nucleophilic substitution reactions can occur at the bromo-phenylpropene moiety, where nucleophiles like amines or thiols replace the bromine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced thiazolidinone derivatives
Substitution: Amino or thio-substituted derivatives
Scientific Research Applications
(5E)-5-[(2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and materials.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of (5E)-5-[(2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with various molecular targets. In medicinal applications, it may inhibit specific enzymes or receptors, leading to its therapeutic effects. The thiazolidinone ring is known to interact with biological macromolecules, disrupting their normal function and leading to the desired biological activity.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinone Derivatives: Compounds with similar thiazolidinone rings but different substituents.
Bromo-Phenylpropene Derivatives: Compounds with similar bromo-phenylpropene moieties but different core structures.
Uniqueness
The uniqueness of (5E)-5-[(2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one lies in its combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
(5E)-5-[(Z)-2-bromo-3-phenylprop-2-enylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNOS2/c1-2-8-17-14(18)13(20-15(17)19)10-12(16)9-11-6-4-3-5-7-11/h2-7,9-10H,1,8H2/b12-9-,13-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTOYOSJYYHDLPT-TVRQEHKRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C(=CC(=CC2=CC=CC=C2)Br)SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN1C(=O)/C(=C\C(=C\C2=CC=CC=C2)\Br)/SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.